molecular formula C14H20FNO B1475911 2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol CAS No. 2098078-22-7

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1475911
CAS No.: 2098078-22-7
M. Wt: 237.31 g/mol
InChI Key: IMZZAIOKBOSUHH-UHFFFAOYSA-N
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Description

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol is a useful research compound. Its molecular formula is C14H20FNO and its molecular weight is 237.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

2-(1-(3-Fluorobenzyl)piperidin-4-yl)ethan-1-ol and its derivatives have been synthesized and characterized in various studies, demonstrating their significance in chemical research. For instance, the synthesis and spectroscopic characterization of related compounds have been explored, including thermal stability analyses, single crystal XRD, and Hirshfeld surface analysis. Such studies contribute to understanding the molecular structure and pharmacokinetics of these compounds for further biological applications (Govindhan et al., 2017).

Radiotracer Development for PET Imaging

Some derivatives have been evaluated as potential radiotracers for Positron Emission Tomography (PET) imaging, specifically targeting NR2B NMDA receptors. Despite challenges such as poor brain penetration and radiodefluorination, these studies are crucial for developing diagnostic tools in neuroscience (Labas et al., 2011).

Anticonvulsive Effects

Research on L-proline amides derived from 4-(4-Fluorobenzyl)piperidine has demonstrated anticonvulsive effects, highlighting the therapeutic potential of these compounds in treating neurological disorders (Silhánková et al., 1996).

Molecular Dynamics and Quantum Chemical Studies

Molecular dynamics and quantum chemical studies have been performed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces. These studies provide insights into the molecular interactions and reactivity parameters, essential for materials science and corrosion prevention (Kaya et al., 2016).

NMDA Receptor Antagonists

Efforts to optimize NR2B selective NMDA receptor antagonists have led to the synthesis of alkynyl analogues. These compounds show promise in neuroscience research, particularly in understanding and potentially treating conditions associated with NMDA receptor dysfunction (Kornberg et al., 2004).

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-14-3-1-2-13(10-14)11-16-7-4-12(5-8-16)6-9-17/h1-3,10,12,17H,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZZAIOKBOSUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.